molecular formula C22H23FN4O2S B2953810 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403728-29-0

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2953810
CAS No.: 403728-29-0
M. Wt: 426.51
InChI Key: KPBLBYVXMAFSRE-UHFFFAOYSA-N
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Description

7-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one is a synthetic small molecule designed for advanced pharmacological research. This compound features a hybrid structure combining a quinazolin-4-one core, a known privileged scaffold in medicinal chemistry, with a 4-fluorophenylpiperazine moiety. Quinazoline derivatives are extensively documented in scientific literature for their diverse biological activities, exhibiting potential as antitumor, antimicrobial, anti-inflammatory, and antiviral agents . The 4-fluorophenylpiperazine group is a common pharmacophore in neuroactive compounds and is known to interact with various serotonin receptor subtypes . The primary research applications of this compound are anticipated in the fields of oncology and central nervous system (CNS) drug discovery. The quinazolinone core is associated with cytotoxic effects against various cancer cell lines; similar compounds have demonstrated efficacy in assays against liver (HEP3B) and colon (HTC116) cancers . Its potential mechanism of action may involve enzyme inhibition or interaction with key cellular receptors. Furthermore, the structural analogy to compounds containing the 4-fluorophenylpiperazine group suggests potential utility in neurological research, particularly as a tool compound for investigating serotonergic pathways, given that this moiety acts as a key structural feature in ligands for 5-HT 1A and other serotonin receptors . Researchers can leverage this molecule as a chemical probe to study these pathways or as a lead structure for the development of novel therapeutic agents. Handling Note: This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

403728-29-0

Molecular Formula

C22H23FN4O2S

Molecular Weight

426.51

IUPAC Name

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C22H23FN4O2S/c1-2-9-27-21(29)18-8-3-15(14-19(18)24-22(27)30)20(28)26-12-10-25(11-13-26)17-6-4-16(23)5-7-17/h3-8,14H,2,9-13H2,1H3,(H,24,30)

InChI Key

KPBLBYVXMAFSRE-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)NC1=S

solubility

not available

Origin of Product

United States

Biological Activity

The compound 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one is a quinazoline derivative that has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound features a quinazoline core, which is known for its diverse biological activities. The presence of the 4-fluorophenylpiperazine moiety is significant as it has been associated with various pharmacological effects, including antipsychotic and antidepressant activities.

Antimelanogenic Effects

Recent studies have highlighted the potential of quinazoline derivatives as tyrosinase inhibitors , which are crucial for the treatment of hyperpigmentation disorders. For instance, a related compound with a similar structure demonstrated an IC50 value of 0.18 μM , significantly more potent than the reference compound kojic acid (IC50 = 17.76 μM) . This indicates that compounds with the 4-fluorobenzylpiperazine fragment can effectively inhibit tyrosinase activity, thereby reducing melanin production in melanocytes.

Anticancer Activity

Research has shown that quinazoline derivatives exhibit anticancer properties. A study evaluated various substituted quinazolines for their ability to inhibit cancer cell proliferation. The synthesized compounds were tested on different cancer cell lines, demonstrating promising results in terms of growth inhibition . The mechanism often involves inducing apoptosis in cancer cells, although specific pathways for this compound require further investigation.

The biological activity of This compound can be attributed to its ability to bind to key enzymes involved in melanin synthesis and cancer cell proliferation. Docking studies suggest that this compound can interact with the active site of tyrosinase, leading to competitive inhibition .

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

  • Tyrosinase Inhibition : A study focused on the design and synthesis of new molecules based on the 4-fluorobenzylpiperazine fragment reported that these compounds could act as effective tyrosinase inhibitors with low cytotoxicity towards normal cells .
  • Anticancer Screening : Another investigation assessed various substituted quinazolines for their anticancer activity by evaluating their effects on tumor-bearing mice, showing a significant increase in lifespan .

Summary Table of Biological Activities

Biological ActivityCompound StructureIC50 ValueReference
Tyrosinase Inhibition4-(4-fluorobenzyl)piperazin-1-yl derivative0.18 μM
Anticancer ActivitySubstituted quinazolinesVaries by compound

Comparison with Similar Compounds

Structural Analysis of the Target Compound

The compound’s key structural elements include:

  • Quinazolin-4-one core : Provides a rigid planar structure conducive to intermolecular interactions.
  • 3-Propyl substituent : Aliphatic chain likely influencing lipophilicity and membrane permeability.
  • 4-(4-Fluorophenyl)piperazine-1-carbonyl group : Fluorine enhances electronegativity and metabolic stability, while the piperazine moiety offers conformational flexibility for target engagement.

Comparison with Piperazine-Carbonyl Derivatives

Structural and Functional Variations:
Compound Name / Core Structure Piperazine Substituent Position 3 Substituent Biological Activity (Reported) Reference
Target Compound (Quinazolinone) 4-(4-Fluorophenyl)carbonyl Propyl Not explicitly reported
Fluoroquinolone derivatives () Varied (un/substituted aryl) Variable Antimicrobial
Furan-2-carbonyl derivative () Furan-2-carbonyl 2-Methoxyethyl Not reported

Key Observations :

  • The 4-fluorophenyl group in the target compound may enhance selectivity compared to non-fluorinated analogs (e.g., furan derivatives) due to increased electronegativity and steric effects .
  • Propyl vs. 2-methoxyethyl at position 3: Propyl may confer higher lipophilicity, whereas 2-methoxyethyl could improve solubility .

Comparison with Piperazine-Sulfonyl Derivatives

Compound Name / Core Structure Piperazine Linkage Core Structure Key Substituents Reference
Target Compound (Quinazolinone) Carbonyl Quinazolinone 4-Fluorophenyl, propyl
Coumarin derivative () Sulfonyl Coumarin 4-Fluorophenyl, hydroxy
PDE inhibitor () Sulfonyl Pyrazolo-pyrimidinone Ethoxy, methyl-d3

Key Observations :

  • Carbonyl linkages (target compound) vs.
  • Quinazolinone vs. coumarin cores: Quinazolinones are more nitrogen-rich, possibly favoring interactions with enzymatic targets via additional hydrogen bonds .

Core Heterocyclic Variations

Compound Name Core Structure Functional Groups Potential Applications Reference
Target Compound Quinazolinone 2-Sulfanylidene, piperazine-carbonyl Undefined (structural analog)
Coumarin derivative (4d) Coumarin Piperazine-propoxy, phenyl Anticancer, antimicrobial
Pyrazolo-pyrimidinone () Pyrazolo-pyrimidinone Piperazinyl-sulfonyl Phosphodiesterase inhibition

Key Observations :

  • Quinazolinones (target) vs. coumarins: The former’s dual N-atoms in the core may enhance binding to kinases or proteases, whereas coumarins are often explored for anticoagulant activity .

Substituent Effects on Position 3

Compound Name Position 3 Substituent Impact on Properties Reference
Target Compound Propyl Increased lipophilicity
Furan-carbonyl derivative 2-Methoxyethyl Enhanced solubility
Coumarin derivative (4d) Piperazine-propoxy Extended conjugation, flexibility

Key Observations :

  • Propyl chains (target) balance lipophilicity for membrane penetration, while polar groups (e.g., methoxyethyl) may improve aqueous solubility but reduce blood-brain barrier permeability .

Physicochemical and Pharmacokinetic Implications

  • LogP: Propyl and 4-fluorophenyl groups suggest moderate lipophilicity, comparable to fluoroquinolones () but higher than coumarins () .
  • Metabolic Stability : Fluorine atoms and rigid cores may reduce oxidative metabolism, extending half-life .

Q & A

Q. What synthetic methodologies are commonly employed for constructing the quinazolin-4-one core in this compound?

The quinazolin-4-one scaffold is typically synthesized via cyclization of anthranilic acid derivatives or thioamide intermediates. For example, 2-sulfanylidene groups can be introduced using thiourea or Lawesson’s reagent under reflux conditions. A key step involves coupling the 4-(4-fluorophenyl)piperazine-1-carbonyl moiety to the quinazolinone core using activating agents like SOCl₂ or DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., dichloromethane). Purification often employs silica gel chromatography with EtOAc/hexane gradients .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Multimodal characterization is critical:

  • 1H/13C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm for fluorophenyl) and carbonyl signals (δ ~165–175 ppm).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₁H₂₂FN₅O₂S: 451.15).
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thiocarbonyl (C=S, ~1200 cm⁻¹) stretches .

Q. What purification strategies are optimal for isolating this compound?

Column chromatography (silica gel, EtOAc/hexane) is standard. For polar impurities, recrystallization from ethanol or acetonitrile may enhance purity. Acidic byproducts (e.g., trifluoroacetate salts) are removed via aqueous washes, followed by drying over Na₂SO₄ .

Advanced Research Questions

Q. How can stereochemical uncertainties in the piperazine-carbonyl linkage be resolved?

X-ray crystallography (XRPD) is definitive for confirming spatial arrangements. Alternative methods include chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or circular dichroism (CD) for enantiomeric excess analysis. Computational modeling (DFT) can predict stable conformers .

Q. What experimental designs are recommended for evaluating this compound’s biological activity?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin 5-HT₁A/5-HT₂A receptors due to the piperazine moiety) using [³H]-8-OH-DPAT or [³H]-ketanserin.
  • Cellular Assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
  • Kinetic Solubility : Use shake-flask method in PBS (pH 7.4) with HPLC quantification .

Q. How does the compound’s stability vary under physiological conditions?

Conduct forced degradation studies:

  • Thermal Stability : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines).
  • pH Stability : Assess hydrolysis in buffers (pH 1–9) at 37°C. Degradation products (e.g., free piperazine) are identified using LC-MS .

Q. How can contradictory data on reaction yields in analogous syntheses be reconciled?

Discrepancies often arise from solvent polarity, catalyst loading, or temperature gradients. For example, coupling reactions using DMF as a solvent may improve yields by 15–20% compared to THF. Systematic Design of Experiments (DoE) with variables like time, temperature, and stoichiometry can optimize reproducibility .

Methodological Notes

  • Synthetic Optimization : Replace traditional coupling agents (e.g., EDC/HOBt) with newer alternatives like COMU for reduced side reactions.
  • Analytical Cross-Validation : Combine DSC (melting point analysis) with TGA to assess thermal decomposition pathways .

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